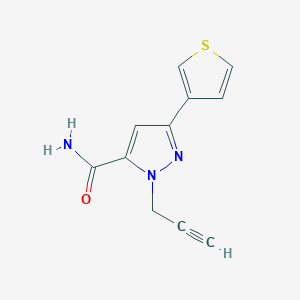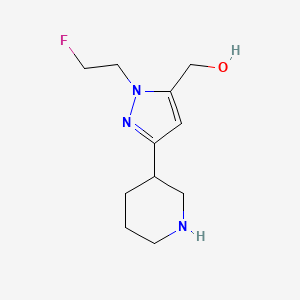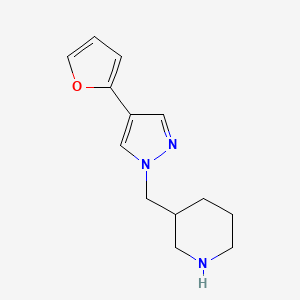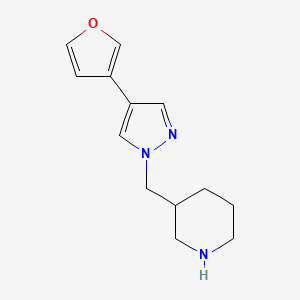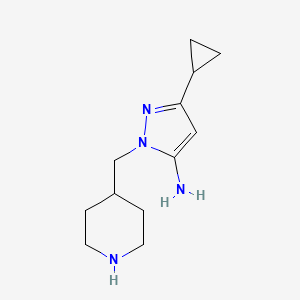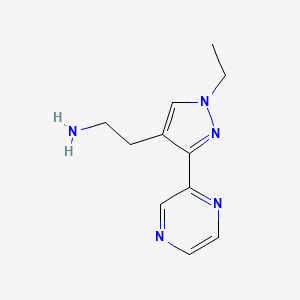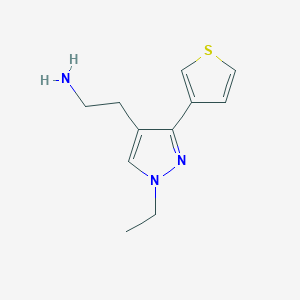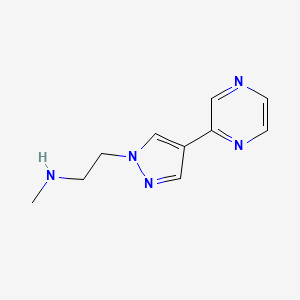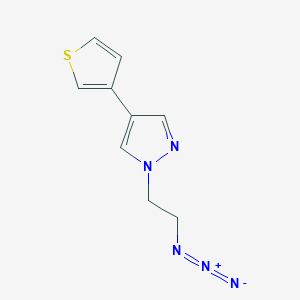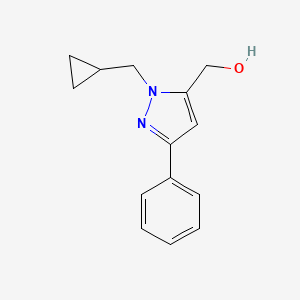
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Overview
Description
Mechanism of Action
The mechanism of action of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to act as a catalyst in certain reactions. It is believed that this compound binds to the active sites of enzymes, allowing them to catalyze reactions more efficiently. This compound also has the ability to interact with other molecules in the body, such as proteins and lipids, which may allow it to modulate the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a wide range of effects on the body. This compound has been shown to modulate the activity of certain enzymes and proteins, which may have an effect on the metabolism of various compounds. It may also have an effect on the absorption of certain drugs and the effectiveness of certain medications. This compound has also been shown to interact with various hormones and neurotransmitters, which may affect the body’s response to certain stimuli.
Advantages and Limitations for Lab Experiments
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol has several advantages in laboratory experiments. It is a relatively inexpensive compound and is widely available. It is also easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, which can limit its use in certain reactions. It is also not very stable, which can lead to the degradation of the compound over time.
Future Directions
The potential applications of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol are vast and there are many future directions for research. One potential area of research is the use of this compound as a drug delivery system. This could be used to target specific areas of the body, such as tumors, and deliver drugs more effectively. Another potential area of research is the use of this compound as a catalyst in chemical reactions. This could be used to increase the efficiency of certain reactions and reduce the cost of production. Finally, this compound could be used to study the effects of various compounds on the body, such as their potential therapeutic effects.
Scientific Research Applications
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol has been used in various fields of scientific research, such as biochemistry and pharmacology, due to its unique properties and its ability to act as a catalyst in certain reactions. In biochemistry, this compound has been used to study the effects of various compounds on enzyme activity and protein structure. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as their potential therapeutic effects. This compound has also been used to study the metabolism of various compounds, as well as their interactions with other molecules.
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,11,17H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSWVMWGFZIRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



